Cyano(4-nitrophenyl)methyl benzoate

Physical Property Purity Crystallinity

Cyano(4-nitrophenyl)methyl benzoate (CAS 51130-02-0) is a specialized organic compound classified as an O-benzoylated cyanohydrin derivative. It possesses a unique molecular architecture integrating a cyano group, a 4-nitrophenyl moiety, and a benzoate ester, conferring a molecular weight of 282.25 g/mol.

Molecular Formula C15H10N2O4
Molecular Weight 282.25 g/mol
CAS No. 51130-02-0
Cat. No. B12005372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyano(4-nitrophenyl)methyl benzoate
CAS51130-02-0
Molecular FormulaC15H10N2O4
Molecular Weight282.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)OC(C#N)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H10N2O4/c16-10-14(11-6-8-13(9-7-11)17(19)20)21-15(18)12-4-2-1-3-5-12/h1-9,14H
InChIKeyUIMXNWCCUWBYCY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyano(4-nitrophenyl)methyl benzoate (CAS 51130-02-0) Procurement & Differentiation Guide


Cyano(4-nitrophenyl)methyl benzoate (CAS 51130-02-0) is a specialized organic compound classified as an O-benzoylated cyanohydrin derivative [1]. It possesses a unique molecular architecture integrating a cyano group, a 4-nitrophenyl moiety, and a benzoate ester, conferring a molecular weight of 282.25 g/mol . This compound serves as a versatile building block in organic synthesis, particularly as a masked acyl anion equivalent in benzoin-type condensations [1]. Its utility extends to the preparation of α-hydroxy ketones and regiocontrolled synthesis of unsymmetrical benzoins [1].

Why Generic Substitution of Cyano(4-nitrophenyl)methyl benzoate Fails in Critical Applications


Generic substitution of cyano(4-nitrophenyl)methyl benzoate with other O-benzoylated cyanohydrins or simple benzoate esters is not advisable for applications requiring precise control over reaction outcomes. The compound's specific combination of a 4-nitrophenyl group and a benzoate ester significantly influences its reactivity profile. For example, in the benzoin condensation, this specific O-benzoylated cyanohydrin enables regiocontrolled mixed benzoin syntheses [1]. Substitution with a compound lacking the 4-nitro group or possessing a different ester moiety would alter the electronic environment, potentially shifting reaction kinetics, yield, and product distribution . Furthermore, physical properties such as the melting point (116-117.5 °C) and predicted density (1.34 g/cm³) are critical for purification and formulation processes; alternative compounds with different physicochemical properties may require substantial process re-optimization.

Cyano(4-nitrophenyl)methyl benzoate: Quantitative Evidence of Differentiation


Melting Point Purity Indicator for Cyano(4-nitrophenyl)methyl benzoate

Cyano(4-nitrophenyl)methyl benzoate exhibits a distinct and relatively high melting point of 116-117.5 °C, as reported by ChemicalBook . This value is notably higher than that of the unsubstituted parent compound, benzyl cyanide (melting point -24 °C), and other simple benzoate esters such as ethyl benzoate (melting point -34 °C). The elevated melting point is indicative of strong intermolecular interactions facilitated by the nitro and cyano groups, providing a valuable handle for assessing purity and identity via standard melting point determination.

Physical Property Purity Crystallinity

Synthetic Utility in Regiocontrolled Benzoin Condensation

O-Benzoylated cyanohydrins, including cyano(4-nitrophenyl)methyl benzoate, are specifically utilized as masked acyl anion equivalents in benzoin condensations [1]. In a classic study, Rozwadowska demonstrated that these substrates enable the regiocontrolled synthesis of unsymmetrical benzoins, including thermodynamically less stable isomers, which are inaccessible via traditional aldehyde self-condensation methods [1]. This method allows aldehydes that fail to undergo standard benzoin condensation to be successfully converted into benzoin benzoates under phase-transfer conditions [1]. While the study does not provide a direct kinetic comparison for the 4-nitrophenyl derivative, it establishes the class of O-benzoylated cyanohydrins as superior substrates for regiospecific control.

Organic Synthesis Umpolung Acyl Anion Equivalent

Predicted Density and Volatility for Process Engineering

Predicted density of cyano(4-nitrophenyl)methyl benzoate is 1.34 g/cm³, and its predicted boiling point is 486.5 °C . In comparison, simpler benzoates like ethyl benzoate have a density of ~1.05 g/cm³ and a boiling point of ~213 °C. The significantly higher predicted boiling point and density suggest a much lower volatility and different solubility profile, which directly impacts its handling, storage, and purification in industrial settings.

Process Chemistry Physical Property Formulation

Cyano(4-nitrophenyl)methyl benzoate: Key Research & Industrial Application Scenarios


Regiocontrolled Synthesis of Unsymmetrical Benzoins

Procure cyano(4-nitrophenyl)methyl benzoate for use as a masked acyl anion equivalent in phase-transfer catalyzed benzoin condensations [1]. This method is specifically suited for generating unsymmetrical benzoins and their benzoates, including thermodynamically less stable isomers, from aldehydes that are unreactive under classic conditions [1]. This application is critical in medicinal chemistry for accessing diverse, complex α-hydroxy ketone scaffolds [1].

Intermediate for α-Hydroxy Ketone and Related Derivatives

Utilize cyano(4-nitrophenyl)methyl benzoate as a stable, storable precursor to reactive acyl anion synthons. Upon deprotonation and reaction with electrophiles, it can be converted into various α-hydroxy ketone derivatives, a key motif in numerous bioactive molecules [1]. Its crystalline nature (melting point 116-117.5 °C) makes it a practical, solid reagent compared to liquid alternatives.

Quality Control and Process Development

Leverage the compound's well-defined physical properties for robust analytical method development. The high melting point of 116-117.5 °C and predicted density of 1.34 g/cm³ provide clear benchmarks for assessing purity and identity. These properties are essential for establishing release specifications, optimizing recrystallization protocols, and ensuring batch-to-batch consistency in manufacturing.

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